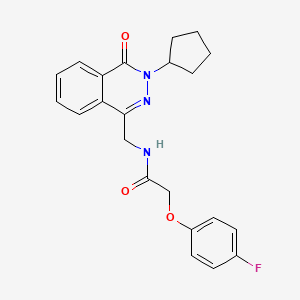
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound with significant potential for biological activity. This article explores its structural characteristics, synthesis methods, and biological implications based on available research.
Structural Characteristics
The compound's structure includes a cyclopentyl group, a phthalazine derivative, and a fluorophenoxy moiety. Its molecular formula is C23H25N3O3 with a molecular weight of approximately 391.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets, making it a candidate for pharmacological applications.
| Property | Details |
|---|---|
| Molecular Formula | C23H25N3O3 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1421452-32-5 |
| Structural Features | Cyclopentyl, Phthalazine |
Synthesis Methods
Several synthetic routes have been proposed for the preparation of this compound. Common methods include:
- Condensation Reactions : Utilizing phthalazine derivatives and fluorophenols in the presence of coupling agents.
- Functional Group Modification : Modifying existing compounds to introduce the desired cyclopentyl and acetamide functionalities.
These methods allow for the optimization of yield and purity based on laboratory capabilities and resource availability.
Biological Activity
Research indicates that compounds with similar structural features often exhibit notable biological activities, including:
- Anticancer Properties : Phthalazine derivatives have been associated with the inhibition of cancer cell proliferation.
- Antimicrobial Activity : Triazole and phthalazine derivatives are known for their effectiveness against various pathogens.
Case Studies
Several studies have investigated compounds structurally related to this compound:
- Study on Phthalazine Derivatives : A study demonstrated that phthalazine-based compounds exhibited significant cytotoxic effects against breast cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antifungal Activity Assessment : Research highlighted the antifungal properties of triazole derivatives, indicating that modifications to the triazole ring could enhance efficacy against fungal infections .
The biological activity of this compound may involve:
- Enzyme Inhibition : Interaction with enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses to drugs.
Propiedades
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-15-9-11-17(12-10-15)29-14-21(27)24-13-20-18-7-3-4-8-19(18)22(28)26(25-20)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZQIQQQIYCRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














